![molecular formula C19H30N2O2 B4888198 4-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide](/img/structure/B4888198.png)
4-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide
Overview
Description
4-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide, also known as A-796260, is a chemical compound that has been extensively studied for its potential use in pain management. It belongs to the class of drugs known as kappa-opioid receptor agonists and has been found to have a high affinity for this receptor.
Mechanism of Action
4-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide acts as a selective agonist for the kappa-opioid receptor. Activation of this receptor has been shown to produce analgesia, as well as other effects such as sedation and dysphoria. 4-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide has been found to be highly selective for the kappa-opioid receptor, with little or no activity at other opioid receptors.
Biochemical and Physiological Effects:
In addition to its analgesic effects, 4-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide has been found to have other biochemical and physiological effects. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as anti-inflammatory effects. 4-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide has also been found to have a low potential for abuse and dependence, which may make it a useful alternative to traditional opioid analgesics.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide is its high selectivity for the kappa-opioid receptor, which allows for more precise targeting of this receptor. However, one limitation of 4-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide is its relatively short half-life, which may make it less suitable for chronic pain management. Additionally, more research is needed to fully understand the potential side effects and long-term effects of 4-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide.
Future Directions
There are several future directions for research on 4-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide. One area of interest is the potential use of 4-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide in the treatment of neuropathic pain, which is a type of chronic pain that is difficult to treat with traditional analgesics. Another area of interest is the development of new kappa-opioid receptor agonists with improved pharmacokinetic properties and fewer side effects. Additionally, more research is needed to fully understand the mechanism of action of 4-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide and its effects on other physiological systems.
Scientific Research Applications
4-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide has been studied extensively for its potential use in pain management. It has been found to have a high affinity for the kappa-opioid receptor, which is involved in the modulation of pain. 4-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide has been shown to have analgesic effects in animal models of pain, and it has been suggested that it may have fewer side effects than traditional opioid analgesics.
properties
IUPAC Name |
4-(2-methylpropoxy)-N-(1-propan-2-ylpiperidin-4-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-14(2)13-23-18-7-5-16(6-8-18)19(22)20-17-9-11-21(12-10-17)15(3)4/h5-8,14-15,17H,9-13H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKSORPKCLBQIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.